molecular formula C6H6ClF3N2 B6214766 3-(trifluoromethyl)pyridin-4-amine hydrochloride CAS No. 2727074-28-2

3-(trifluoromethyl)pyridin-4-amine hydrochloride

Cat. No. B6214766
CAS RN: 2727074-28-2
M. Wt: 198.6
InChI Key:
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Description

3-(Trifluoromethyl)pyridin-4-amine hydrochloride (TFMPA-HCl) is an organic compound that has a wide range of applications in the scientific research field. It is a versatile compound that is used as a reagent, catalyst, or as a starting material for synthesis. TFMPA-HCl has also been used in the development of several drug compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3-(trifluoromethyl)pyridin-4-amine hydrochloride has a wide range of applications in the scientific research field. It has been used as a reagent for the synthesis of a variety of organic compounds, such as heterocycles and polycyclic aromatic hydrocarbons. It has also been used as a catalyst for the synthesis of polymers and as a starting material for the synthesis of pharmaceuticals. In addition, 3-(trifluoromethyl)pyridin-4-amine hydrochloride has been studied for its potential use in the development of new drug compounds.

Mechanism of Action

3-(trifluoromethyl)pyridin-4-amine hydrochloride is believed to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory responses in the body. 3-(trifluoromethyl)pyridin-4-amine hydrochloride binds to the active site of the enzyme, blocking its activity and preventing the breakdown of cyclic adenosine monophosphate (cAMP). This ultimately leads to an increase in the levels of cAMP, which triggers an anti-inflammatory response.
Biochemical and Physiological Effects
3-(trifluoromethyl)pyridin-4-amine hydrochloride has been studied for its potential biochemical and physiological effects. Studies have shown that 3-(trifluoromethyl)pyridin-4-amine hydrochloride has anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cells. Furthermore, 3-(trifluoromethyl)pyridin-4-amine hydrochloride has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

3-(trifluoromethyl)pyridin-4-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available. In addition, it is stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. 3-(trifluoromethyl)pyridin-4-amine hydrochloride is a highly reactive compound and can react with other compounds in the presence of heat or light. In addition, it is a toxic compound and should be handled with care.

Future Directions

The potential of 3-(trifluoromethyl)pyridin-4-amine hydrochloride is far from being fully realized. There are many potential future directions for the development of this compound. For example, further research is needed to explore its potential use in the development of new therapeutic drugs and treatments. In addition, further research is needed to explore its potential use in the treatment of neurological disorders and cancer. Furthermore, further research is needed to explore its potential use as a catalyst for polymer synthesis. Finally, further research is needed to explore its potential use in the development of new materials and technologies.

Synthesis Methods

3-(trifluoromethyl)pyridin-4-amine hydrochloride can be synthesized through a three-step reaction. The first step involves the reaction of trifluoromethylpyridine with ammonia in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with an amine, such as ethylenediamine. The final step involves the reaction of the resulting product with hydrochloric acid. This three-step reaction yields 3-(trifluoromethyl)pyridin-4-amine hydrochloride as the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)pyridin-4-amine hydrochloride involves the reaction of 3-cyanopyridine with trifluoromethylamine followed by reduction of the resulting intermediate to obtain the target compound.", "Starting Materials": [ "3-cyanopyridine", "trifluoromethylamine", "reducing agent", "hydrochloric acid", "solvent" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with trifluoromethylamine in the presence of a solvent to obtain 3-(trifluoromethyl)pyridine.", "Step 2: The intermediate 3-(trifluoromethyl)pyridine is then reduced using a suitable reducing agent to obtain 3-(trifluoromethyl)pyridin-4-amine.", "Step 3: The final step involves the addition of hydrochloric acid to the amine compound to obtain 3-(trifluoromethyl)pyridin-4-amine hydrochloride." ] }

CAS RN

2727074-28-2

Molecular Formula

C6H6ClF3N2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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